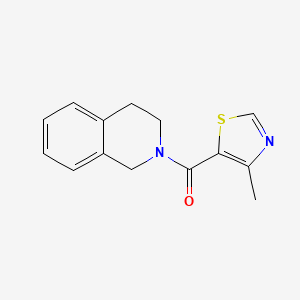
3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone, also known as THIQ, is a heterocyclic compound that has been the subject of scientific research due to its potential therapeutic applications. THIQ is a derivative of isoquinoline and thiazole, and its chemical structure makes it a promising candidate for drug design.
Wirkmechanismus
The mechanism of action of 3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone is not fully understood, but it is believed to involve modulation of neurotransmitter systems in the brain. 3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone has been shown to increase dopamine release in the brain, which may contribute to its potential as a treatment for addiction. 3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone has also been shown to have anxiolytic and antidepressant effects in animal models, which may be related to its interaction with the sigma-1 receptor.
Biochemical and Physiological Effects:
3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone has been shown to have a variety of biochemical and physiological effects, including modulation of neurotransmitter systems, regulation of gene expression, and inhibition of cell proliferation. 3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone has been shown to increase the expression of genes involved in dopamine signaling and synaptic plasticity, which may contribute to its potential as a treatment for addiction and other psychiatric disorders. 3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone has also been shown to inhibit the proliferation of cancer cells in vitro, suggesting potential applications in cancer research.
Vorteile Und Einschränkungen Für Laborexperimente
3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone has several advantages for use in lab experiments, including its high affinity for various receptors in the brain and its potential therapeutic applications in a variety of fields. However, 3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on 3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone, including:
1. Further studies on the mechanism of action of 3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone, including its interactions with various receptors in the brain.
2. Development of new derivatives of 3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone with improved solubility and pharmacokinetic properties.
3. Studies on the potential use of 3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone as a treatment for addiction, depression, and other psychiatric disorders.
4. Studies on the potential use of 3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone in cancer research, including its effects on tumor growth and metastasis.
5. Development of new methods for the synthesis of 3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone and its derivatives, with improved yields and purity.
In conclusion, 3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone is a promising compound with potential therapeutic applications in a variety of fields. Further research is needed to fully understand its mechanism of action and to develop new derivatives with improved properties.
Synthesemethoden
The synthesis of 3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone can be achieved through a multistep process involving the reaction of 2-aminothiazole with various aldehydes, followed by cyclization and reduction steps. The yield of 3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone can be optimized through careful selection of reaction conditions and purification methods.
Wissenschaftliche Forschungsanwendungen
3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, cancer research, and drug discovery. 3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone has been shown to have affinity for various receptors in the brain, including the dopamine D2 receptor, the sigma-1 receptor, and the serotonin 5-HT2A receptor. This has led to research on the potential use of 3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone as a treatment for addiction, depression, and other psychiatric disorders.
Eigenschaften
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c1-10-13(18-9-15-10)14(17)16-7-6-11-4-2-3-5-12(11)8-16/h2-5,9H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPDAVWKNLHCEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-Chloro-4-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7512352.png)
![N-methyl-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B7512353.png)
![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B7512362.png)
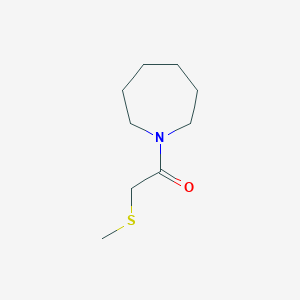
![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclobutanecarboxamide](/img/structure/B7512388.png)

![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7512404.png)

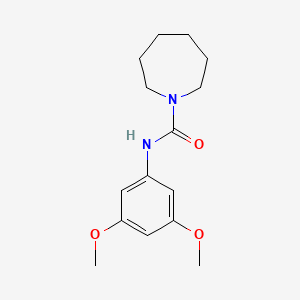
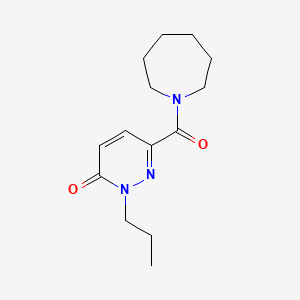
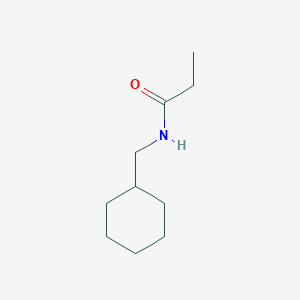

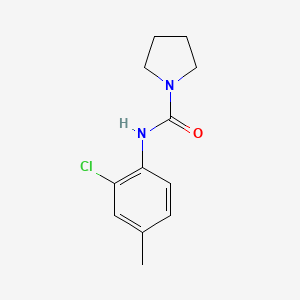
![1-[2-(Azepan-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7512428.png)